![molecular formula C12H19Cl2FN2O B13515530 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C12H18ClFN2O. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors . This modulation can lead to changes in neuronal activity and signaling pathways, which may underlie its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)piperazine dihydrochloride: This compound is used as an intermediate in the preparation of various pharmaceuticals and has similar biological activities.
1-(4-Methoxyphenyl)piperazine: Known for its use in the synthesis of bioactive molecules and its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C12H19Cl2FN2O |
|---|---|
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2O.2ClH/c1-16-12-8-10(2-3-11(12)13)9-15-6-4-14-5-7-15;;/h2-3,8,14H,4-7,9H2,1H3;2*1H |
Clé InChI |
MLERKPQWHJOMJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CN2CCNCC2)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



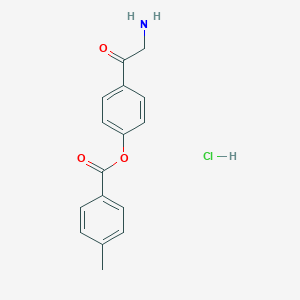
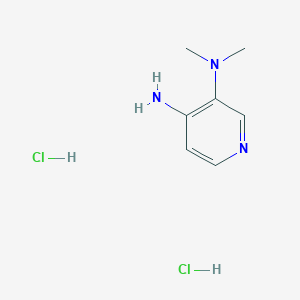

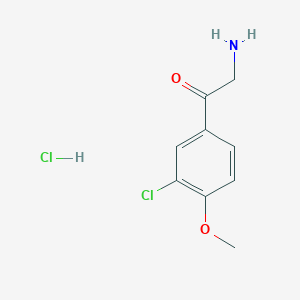
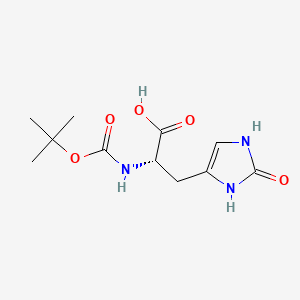

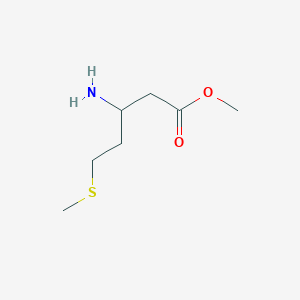
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)

